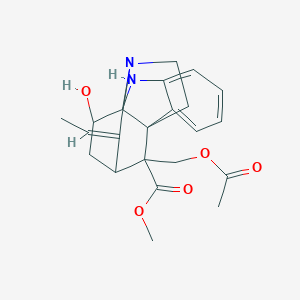

22-And-echitamine

Description

Structure

3D Structure

Properties

CAS No. |

123064-74-4 |

|---|---|

Molecular Formula |

C23H28N2O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

methyl (13Z)-18-(acetyloxymethyl)-13-ethylidene-10-hydroxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |

InChI |

InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+ |

InChI Key |

RVBBDUUBDPKZFR-SYZQJQIISA-N |

SMILES |

CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |

Isomeric SMILES |

C/C=C/1\CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |

Canonical SMILES |

CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |

Synonyms |

22-AND-echitamine 22-O-acetyl-N(b)-demethylechitamine |

Origin of Product |

United States |

Chemical Synthesis Strategies for Echitamine Scaffolds

Total Synthesis Approaches for Echitamine Core

The total synthesis of echitamine has been a formidable challenge, achieved only decades after its initial isolation and structural elucidation. thieme-connect.com These efforts have led to innovative strategies for constructing its complex framework.

The primary difficulty in synthesizing echitamine and related akuammiline (B1256633) alkaloids lies in their elegant and complex polycyclic molecular architecture. thieme-connect.com This class of compounds possesses a daunting, cage-like structure that presents numerous synthetic hurdles. thieme-connect.comacs.org

A key structural feature is the methanoindolo-quinolizidine system, which is characterized by a crucial bond between carbons C7 and C16. thieme-connect.com This bond establishes an additional ring (ring D), which acts as a bridge and locks the adjacent C and E rings into a strained boat conformation. thieme-connect.com This conformational restriction heavily influences the molecule's reactivity and is a central challenge in retrosynthetic analysis and practical synthesis. thieme-connect.com Furthermore, the molecule contains multiple contiguous stereocenters, including quaternary carbons, which demand high levels of stereochemical control throughout any synthetic sequence. princeton.eduuni-konstanz.de The inherent strain and dense packing of functional groups within this compact structure make the formation of key bonds and subsequent manipulations exceptionally challenging. thieme-connect.comprinceton.edu

Overcoming the challenges of the echitamine scaffold has required the development and application of robust multistep synthesis methods. Among these, the Fischer indolization and specific C-O/C-N bond-forming reactions are prominent.

The Fischer indolization has proven to be a reliable and powerful tool for constructing the core indole (B1671886) framework within complex precursors. In one of the most complex applications of this reaction, chemists successfully forged the carbon framework of picrinine (B199341), an alkaloid related to echitamine, demonstrating the method's utility even in sterically demanding systems. acs.org A notable innovation is the "reductive interrupted Fischer indolization," a strategy developed to construct a common pentacyclic intermediate bearing five contiguous stereocenters with complete diastereoselectivity. nih.govresearchgate.net This key step involves the reaction of a ketolactone substrate with phenylhydrazine (B124118) under acidic conditions, followed by an in-situ reduction to furnish the desired fused indoline (B122111) lactone. nih.gov

The formation of crucial C-O and C-N bonds is essential for assembling the final pentacyclic structure. One successful total synthesis of echitamine involved a one-pot C-O bond cleavage followed by a C-N bond formation to furnish the pentacyclic scaffold. nih.govresearchgate.net This key transformation was part of a broader strategy that first assembled the azabicyclo[3.3.1]nonane motif via a silver-catalyzed internal alkyne cyclization. nih.govresearchgate.net Deacetylakuammiline, an intermediate produced through this sequence, served as a common precursor for synthesizing echitamine and other structurally diverse congeners. nih.govresearchgate.net The synthesis of echitamine itself was then achieved through a position-selective Polonovski-Potier reaction. nih.govresearchgate.net

Challenges Associated with Complex Polycyclic Architecture

Semi-Synthetic Derivatization and Analogues of Echitamine

Beyond total synthesis, the echitamine scaffold serves as a template for semi-synthetic modifications aimed at exploring and enhancing its biological properties.

The primary goal of semi-synthetic derivatization is to create structural diversity to improve therapeutic efficacy, selectivity, pharmacokinetic properties, and to conduct detailed structure-activity relationship (SAR) studies. iipseries.orgnih.gov Natural products, while valuable starting points, are often not directly used in clinical settings and require modification. iipseries.org By strategically adding or removing functional groups, chemists can enhance desired biological activities or reduce unwanted effects. iipseries.org For instance, the derivatization of alkaloids is often undertaken to increase potency against specific biological targets. nih.govnih.gov The ability to isolate certain alkaloids in large quantities makes them attractive targets for creating libraries of semi-synthetic derivatives to probe complex biological systems. nih.govnih.gov

A prominent example of targeted derivatization involves the introduction of a phenethyl moiety to the indole nitrogen of pseudo-akuammigine, an alkaloid closely related to echitamine. nih.govresearchgate.net This modification was part of a study to probe the interactions of akuamma alkaloids with opioid receptors. nih.gov The introduction of the phenethyl group resulted in a dramatic and specific enhancement of biological activity.

| Compound | Modification | Potency Increase (µOR) | Selectivity Increase (µOR) |

| Pseudo-akuammigine Derivative | Addition of phenethyl moiety to N1 | 70-fold | 7-fold |

This table summarizes the reported increase in potency and selectivity at the mu-opioid receptor (µOR) upon addition of a phenethyl group to a related alkaloid scaffold. nih.govresearchgate.netresearchgate.net

This significant improvement in potency highlights how targeted semi-synthesis can transform a weakly active natural product into a powerful research tool or therapeutic lead. nih.govresearchgate.net The N-phenethyl substitution is a known strategy in opioid chemistry for enhancing agonist potency at the mu-opioid receptor (µOR). nih.gov

Design Principles for Structural Diversification

Biomimetic Synthesis Approaches and Their Application

Biomimetic synthesis is a powerful strategy that seeks to replicate nature's biosynthetic pathways in a laboratory setting. scispace.comengineering.org.cn This approach leverages the logic embedded in a natural product's structure to tackle complex synthetic challenges, such as ring system construction and stereochemical control. scispace.com Rather than relying on purely synthetic transformations, it draws inspiration from proposed or established biogenetic processes. engineering.org.cnnih.gov

In the context of complex indole alkaloids, a "pathway-altering biomimetic strategy" has been envisioned. scispace.com This advanced approach focuses on key bond formations or cleavages suggested by the molecule's biogenesis but allows for the use of altered substrates and non-enzymatic reactions to achieve the transformation. scispace.com An inspiring example related to the synthesis of echitamine involves a strategic C-N bond cleavage, mimicking a potential biosynthetic step to simplify or rearrange the complex scaffold. scispace.com By understanding the biogenetic relationships between different alkaloid subfamilies, chemists can design synthetic networks that efficiently convert common precursors into a variety of structurally diverse natural products. scispace.comengineering.org.cn This strategy is particularly valuable for alkaloids, where nature often employs cascade reactions to rapidly build molecular complexity from simple precursors. rsc.org

Analytical Methodologies for 22 and Echitamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification of 22-And-echitamine, utilizing the interaction of the molecule with electromagnetic radiation to unravel its chemical structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. researchgate.nettechnologynetworks.com For alkaloids like this compound, ¹H NMR and ¹³C NMR are fundamental for assigning the chemical environment of each hydrogen and carbon atom, respectively. maas.edu.mmox.ac.uk The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J) provide direct evidence of the connectivity of atoms within the molecular framework. ox.ac.uk

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish correlations between different nuclei. wikipedia.orgird.fr COSY identifies protons that are coupled to each other, while HSQC correlates protons directly attached to carbon atoms, which is invaluable for assigning the complex carbon skeleton of this compound. wikipedia.orgird.fr The analysis of these spectra allows for the precise mapping of the intricate ring system and stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Echitamine Note: The following data is for echitamine, a closely related and more extensively studied alkaloid. Specific data for a compound explicitly named "this compound" is not readily available in the reviewed literature, suggesting it may be an alternative name or a derivative with a similar core structure. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Olefinic Protons | Olefinic Carbons |

| Methine Protons | Methine Carbons |

| Methylene Protons | Methylene Carbons |

| Methyl Protons | Methyl Carbons |

| Hydroxyl/Amine Protons | Carbonyl/Ester Carbons |

The specific chemical shifts for the protons and carbons in the echitamine structure are distributed across these general ranges, with their exact values dependent on their electronic environment within the molecule. rsc.orgawi.de

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. maas.edu.mmijpsr.com Electrospray ionization (ESI) is a common soft ionization technique used for alkaloids, which typically provides the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. awi.de This allows for the accurate determination of the molecular formula. ijpsr.com

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.net The collision-induced dissociation (CID) of the parent ion generates a series of fragment ions. researchgate.net The fragmentation of indole (B1671886) alkaloids is often characterized by specific neutral losses and the formation of characteristic ions corresponding to the indole portion of the molecule. researchgate.net These fragmentation pathways help to confirm the identity of the alkaloid and distinguish it from its isomers. researchgate.netuni-saarland.de

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The FT-IR spectrum of this compound reveals absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different chemical bonds. meral.edu.mmlibretexts.org

Key functional groups that can be identified include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of hydroxyl (alcohol) groups. core.ac.uksavemyexams.com

N-H stretching: A medium intensity peak in the same region as O-H stretching, suggesting the presence of an amine. core.ac.uksavemyexams.com

C-H stretching: Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds are found just below 3000 cm⁻¹. libretexts.org

C=O stretching: A strong, sharp absorption in the range of 1650-1800 cm⁻¹ is characteristic of a carbonyl group, such as in an ester or ketone. core.ac.uksavemyexams.com

C=C stretching: Bands in the 1400-1600 cm⁻¹ region can indicate the presence of aromatic rings. libretexts.org

C-O stretching: Absorptions in the fingerprint region, typically 1000-1300 cm⁻¹, can confirm the presence of ester or alcohol functionalities. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for Echitamine meral.edu.mm

| Observed Wavenumber (cm⁻¹) | Possible Functional Group Assignment |

| 3463.9 | O-H stretching (alcohol) |

| 3255.6 | N-H stretching (amine) |

| 3078.4 | Aromatic C-H stretching |

| 2869.9 | Aliphatic C-H stretching |

| 1689.5 | C=O stretching (ester, intramolecular H-bonding) |

| 1188.1, 1134.1, 1033.8 | C-O stretching (alcohols) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. drawellanalytical.comtechnologynetworks.com The UV-Vis spectrum of this compound, like other indole alkaloids, is characterized by specific absorption maxima (λmax). maas.edu.mm These absorptions are due to the π → π* transitions within the aromatic indole ring system. maas.edu.mm For echitamine, characteristic absorption bands are observed around 234 nm and 248 nm. maas.edu.mm This technique is often used in conjunction with HPLC for the detection and quantification of the compound. chromatographyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for assessing the purity and quantifying the amount of this compound in a sample. researchgate.net A stability-indicating reversed-phase HPLC (RP-HPLC) method, typically with a C18 column, is commonly developed for this purpose. chromatographyonline.com

The method involves injecting the sample into a column and eluting it with a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. chromatographyonline.com A UV detector is commonly used to monitor the eluent, and the retention time of the peak corresponding to this compound is used for its identification by comparison with a reference standard. researchgate.net

Purity assessment is performed by analyzing the chromatogram for the presence of extraneous peaks. royed.in The peak area of this compound relative to the total area of all peaks in the chromatogram provides a measure of its chromatographic purity. royed.inchromforum.org For accurate quantification, a calibration curve is constructed by plotting the peak areas of known concentrations of a pure standard against their concentrations. researchgate.net This allows for the determination of the exact amount of this compound in an unknown sample. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile technique for the analysis of this compound and other phytochemicals in plant extracts. google.come-bookshelf.deamazon.com It offers advantages such as the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. researchgate.net

Methodology and Findings:

In a typical HPTLC analysis of Alstonia scholaris for the determination of this compound and other markers, a silica (B1680970) gel 60F254 HPTLC plate is used as the stationary phase. researchgate.netrjptonline.org The mobile phase, a solvent system that moves up the plate, is carefully chosen to achieve optimal separation of the compounds. For instance, a mobile phase of chloroform and methanol in a 99:1 (v/v) ratio has been successfully used. researchgate.net Another study utilized a mixture of n-butanol, water, and acetic acid (7:2:1) for the mobile phase. rjptonline.org

After development, the plate is derivatized with a reagent, such as vanillin-sulphuric acid, to visualize the separated compounds. researchgate.net Densitometric scanning is then performed at a specific wavelength, for example, 680 nm, to quantify the compounds of interest. researchgate.net The identification of this compound is confirmed by comparing its retention factor (Rf) value and spectral data with that of a standard.

HPTLC methods have been instrumental in the quality control of Alstonia scholaris and for quantifying bioactive markers. researchgate.netwisdomlib.org For example, HPTLC fingerprinting has confirmed the presence of various compounds in the plant's latex. One study reported the absence of alkaloids in an aqueous extract of the bark when derivatized with Dragendorff's reagent. rjptonline.orgrjptonline.org

Table 1: HPTLC Methodologies for Alstonia scholaris Analysis

| Stationary Phase | Mobile Phase | Derivatizing Reagent | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|---|

| Silica gel 60F254 | Chloroform:Methanol (99:1 v/v) | Vanillin-sulphuric acid | 680 nm | Simultaneous quantification of four bioactive markers. | researchgate.net |

| Silica Gel 60 F254 | n-butanol:water:acetic acid (7:2:1) | Not specified | 254 nm, 310 nm, 366 nm | HPTLC fingerprinting of aqueous bark extract. | rjptonline.org |

| Silica gel 60F254 | Toluene:Ethyl acetate:Formic acid:Methanol (3:4:0.8:0.7, v/v/v) | Not specified | 254 nm | Simultaneous determination of polyphenolic compounds. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds present in plant extracts. globalresearchonline.net In the context of Alstonia scholaris, GC-MS has been primarily used to identify the chemical composition of its essential oils and other volatile fractions, rather than for the direct analysis of the non-volatile alkaloid this compound. tandfonline.comresearchgate.netsci-hub.se

Methodology and Findings:

The process typically involves extracting the volatile components from the plant material, often the flowers or leaves, using methods like hydrodistillation or solvent extraction with hexane. tandfonline.comresearchgate.netsci-hub.se The resulting oil is then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Table 2: Major Volatile Components Identified in Alstonia scholaris by GC-MS

| Plant Part | Major Compounds Identified | Reference |

|---|---|---|

| Flowers (Vietnamese) | Linalool, cis- and trans-linalool oxides, α-terpineol | tandfonline.comresearchgate.netsci-hub.se |

| Flowers (Bangladeshi) | 2-Dodecyloxirane, Benzene, 1,2-dimethoxy-4-(2-propenyl)- | cabidigitallibrary.org |

| Leaves | Akuammidine, Nicotine, Strictamine, Voacristine | aip.orgaip.org |

| Leaf Extract (Methanol) | Hydrocarbons, Flavonoids, Tannins, Alkaloids | ijrar.org |

Advanced Coupled Techniques (e.g., LC-MS/MS, HPTLC-HRMS)

To achieve higher sensitivity, selectivity, and structural elucidation, advanced coupled or hyphenated techniques are employed in the analysis of this compound. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific technique used for the quantification of this compound in biological matrices and plant extracts. nih.govnih.gov This method involves separating the compound from a complex mixture using liquid chromatography, followed by detection and fragmentation using tandem mass spectrometry. The specificity of LC-MS/MS allows for accurate quantification even at very low concentrations. For instance, a validated LC-MS/MS method was developed for the analysis of 22 illicit drugs and their metabolites, demonstrating the power of this technique for complex sample analysis. nih.gov Another study successfully used LC-MS/MS for the simultaneous analysis of 22 ketosteroids and estradiol (B170435) in human plasma and tissue. nih.gov While these examples don't directly involve this compound, they highlight the capability of the technique. A rapid and sensitive LC-MS/MS method was established for the determination of echinacoside (B191147) in rat plasma, showcasing its application in pharmacokinetic studies. scite.ai

High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS):

A novel and validated HPTLC-High-Resolution Mass Spectrometry (HPTLC-HRMS) method has been developed specifically for the quantification of echitamine from Alstonia scholaris. amrita.edunih.gov This technique combines the high-throughput separation of HPTLC with the precise mass measurement of HRMS. In one study, a mobile phase of chloroform and methanol (80:20, v/v) with 0.04% formic acid was used for the separation. amrita.edunih.gov This method not only allowed for the accurate quantification of echitamine but also correlated its content with the pancreatic lipase (B570770) inhibitory activity of the extracts. amrita.edunih.gov

These advanced coupled techniques are at the forefront of phytochemical analysis, providing robust and reliable data for the study of complex natural products like this compound. amrita.edunih.gov

Method Validation and Standardization in Research Protocols

The validation and standardization of analytical methods are critical to ensure the reliability, reproducibility, and accuracy of research findings for this compound. eurofinsus.comlibretexts.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurofinsus.com

Key Validation Parameters:

Several parameters are assessed during method validation, as outlined by international guidelines. These include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.neteurofinsus.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For an HPTLC method for triterpenoids, a good linear relationship (r² ≥ 0.998) was observed. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. eurofinsus.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.goveurofinsus.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netnih.gov

A study validating an HPTLC method for the simultaneous determination of polyphenolic compounds reported intra-day and inter-day precision with a relative standard deviation of less than 2%. nih.gov The LOD and LOQ for various compounds were also determined, demonstrating the sensitivity of the method. nih.gov Similarly, a validated HPTLC-HRMS method for echitamine was developed, highlighting the importance of validation for advanced analytical techniques. amrita.edunih.gov Standardization of extraction procedures is also crucial, as different methods like cold percolation, hot extraction, and ultrasonic extraction can yield varying amounts of the target compounds. researchgate.nettandfonline.com

Structure Activity Relationship Sar Studies of 22 and Echitamine and Its Analogues

Empirical Correlations between Structural Features and Biological Effects (in vitro)

Empirical SAR studies involve systematically modifying a lead compound's structure and evaluating the biological activity of the resulting analogues through in vitro assays. This approach has revealed key structural features of echitamine and related alkaloids that govern their interactions with various biological targets.

One of the significant biological activities investigated is the inhibition of pancreatic lipase (B570770) (PL), an enzyme targeted for obesity management. Bioassay-guided fractionation of Alstonia scholaris extracts identified echitamine as a potent PL inhibitor, exhibiting an IC50 value of 10.92 µM. nih.gov This finding prompted further investigation into echitamine-inspired analogues. A study involving the synthesis of new indole-based thiazolidinedione hybrid analogues inspired by echitamine found that several compounds displayed significant PL inhibitory activity. researchgate.net Notably, analogues designated as 7k and 7p were potent inhibitors with IC50 values of 11.36 µM and 11.87 µM, respectively, demonstrating a competitive mode of inhibition. researchgate.net

In Vitro Pancreatic Lipase Inhibition by Echitamine and Analogues

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Echitamine | Parent Compound | 10.92 | nih.gov |

| Analogue 7k | Echitamine-inspired indole-thiazolidinedione hybrid | 11.36 | researchgate.net |

| Analogue 7p | Echitamine-inspired indole-thiazolidinedione hybrid | 11.87 | researchgate.net |

SAR studies have also been conducted on structurally similar alkaloids to probe their effects on opioid receptors. In a study of 22 semi-synthetic derivatives of pseudo-akuammigine, a related indole (B1671886) alkaloid, specific structural modifications led to significant changes in activity at the µ-opioid receptor (µOR). researchgate.net The most striking finding was that the introduction of a phenethyl group to the indolic nitrogen (N1) of pseudo-akuammigine resulted in a 70-fold increase in potency and a 7-fold increase in selectivity for the µOR. researchgate.net

Reported In Vitro Biological Activities of Echitamine

| Activity | Assay/Cell Line | Result (IC50) | Reference |

|---|---|---|---|

| Pancreatic Lipase Inhibition | Enzymatic Assay | 10.92 µM | nih.gov |

| Antiplasmodial | Plasmodium falciparum Dd2 (chloroquine-resistant) | 16.3 µg/mL | colab.ws |

| Cytotoxicity | HeLa Cells | 47 µg/mL | amazonaws.com |

Computational Approaches in SAR Analysis

Computational methods provide powerful tools for predicting and rationalizing the interactions between a ligand, like 22-And-echitamine, and its biological target. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, complement empirical data by offering insights at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, allowing for the modeling of their interaction. plos.org This method has been instrumental in understanding the inhibitory action of echitamine and its analogues.

The potential of echitamine as a pancreatic lipase (PL) inhibitor was substantiated through molecular docking studies. nih.gov Further in silico analysis of echitamine-inspired hybrid analogues against the crystal structure of PL (PDB ID: 1LPB) revealed that these compounds likely bind near the active site. researchgate.netacs.org The primary forces driving these interactions were identified as hydrogen bonds and π-stacking hydrophobic interactions. researchgate.net This computational modeling supported the empirical finding that the analogues act as competitive inhibitors. researchgate.net

Beyond pancreatic lipase, molecular docking analyses have explored other potential targets for echitamine. A computational study investigating natural product inhibitors of P-glycoprotein, a transporter protein involved in multidrug resistance, revealed that echitamine displayed a strong binding affinity for this target. informaticsjournals.co.in

QSAR models use statistical methods to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, untested compounds. wikipedia.org

For echitamine and its derivatives, QSAR principles have been applied to correlate structural or physicochemical descriptors with observed biological effects. A foundational concept in this area is the direct correlation between the quantity of a compound and its biological effect. A study demonstrated a strong and direct correlation between the measured content of echitamine in various Alstonia scholaris extracts and their corresponding pancreatic lipase (PL) inhibitory activity, with a Pearson's correlation coefficient (r) of -0.9409. nih.gov This indicates that higher concentrations of echitamine are strongly associated with greater inhibition of the enzyme.

Furthermore, in the development of echitamine-inspired PL inhibitors, a statistically significant correlation was found between the computationally predicted binding scores (MolDock scores) and the experimentally measured in vitro inhibitory activity (IC50 values). researchgate.net The analysis yielded a Pearson's r of 0.7575, suggesting that the molecular docking model had good predictive power for the biological activity of these analogues. researchgate.net Such validated computational models are valuable for prioritizing the synthesis of new compounds in drug discovery efforts. mdpi.com

In Vitro Mechanistic Investigations of 22 and Echitamine

Enzyme Inhibition Studies

Pancreatic Lipase (B570770) Inhibition

Echitamine has demonstrated notable inhibitory effects on pancreatic lipase, a critical enzyme in the digestion and absorption of dietary fats. Research involving bio-assay guided fractionation identified echitamine as a potent inhibitor of pancreatic lipase, exhibiting an IC50 value of 10.92 μM. nih.govwikidata.orguni-freiburg.de The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, and this finding indicates a significant inhibitory potential. nih.govuni-freiburg.de Molecular docking studies have further supported the pancreatic lipase inhibitory capacity of echitamine, highlighting its role as a potential natural lead compound for managing conditions related to fat metabolism. uni-freiburg.de

Cellular Pathway Modulation

Cytotoxic Activity against Specific In Vitro Cell Lines (e.g., HeLa, HepG2, Sarcoma-180)

Echitamine has been shown to possess cytotoxic (cell-killing) properties against several cancer cell lines in laboratory settings. Studies have demonstrated a concentration-dependent cytotoxic effect on various cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Sarcoma-180 (S-180) cells. nih.gov

In one study, exposure of different cell lines to varying concentrations of echitamine chloride resulted in dose-dependent cell killing. Among the cell lines tested, which included HeLa, HepG2, KB (oral cancer), and MCF-7 (breast cancer), KB cells were found to be the most sensitive. Further research confirmed the cytotoxic effects on HeLa and HepG2 cells, noting that HeLa cells were more sensitive than HepG2 cells. The compound has also shown a significant anticancer effect against Sarcoma-180 induced mice.

Table 1: Summary of In Vitro Cytotoxic Activity of Echitamine

| Cell Line | Cancer Type | Observed Effect | References |

|---|---|---|---|

| HeLa | Cervical Cancer | Concentration-dependent cell killing | nih.gov,,, |

| HepG2 | Liver Cancer | Concentration-dependent cell killing | nih.gov,,, |

| Sarcoma-180 | Sarcoma | Anticancer effect, loss of cell viability | ,, |

| KB | Oral Cancer | High sensitivity to cytotoxic effects | nih.gov, |

| MCF-7 | Breast Cancer | Cytotoxic activity observed | nih.gov,, |

| HL-60 | Leukemia | Cytotoxic activity observed | nih.gov, |

Induction of Apoptosis and DNA Fragmentation in Cell Cultures

A key mechanism underlying the cytotoxic activity of echitamine is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a natural and controlled process that eliminates damaged or unwanted cells. A hallmark of apoptosis is the fragmentation of genomic DNA by specific enzymes called caspase-activated DNases (CADs).

Studies have explicitly shown that echitamine chloride induces DNA fragmentation, a characteristic feature of apoptosis. nih.gov This process involves the cleavage of DNA into smaller fragments, which is a critical step in the organized dismantling of the cell. The ability of echitamine to trigger this pathway is a significant aspect of its anti-tumor activity.

Effects on Cellular and Mitochondrial Respiration

Further investigations into the mode of action of echitamine have revealed its impact on cellular energy metabolism. Cellular respiration is the process by which cells convert glucose and oxygen into ATP (adenosine triphosphate), the primary energy currency of the cell. This process largely occurs within the mitochondria, often referred to as the cell's powerhouses.

Echitamine chloride has been found to affect both cellular and mitochondrial respiration. Specifically, in Sarcoma-180 cells, it was shown to inhibit glycolysis (the initial stage of glucose breakdown) and respiration. This inhibition leads to a reduction of the cellular energy pool, ultimately resulting in a loss of viability for the cancer cells. By disrupting the fundamental energy-producing pathways, echitamine effectively starves the neoplastic cells of the energy required for their survival and proliferation.

Modulation of Microsomal Drug Detoxifying Systems

In addition to its direct effects on cancer cells, echitamine has been observed to modulate the body's own detoxification systems, which can be impaired in the presence of a tumor. The microsomal drug-detoxifying system, located primarily in the liver, is composed of enzymes that metabolize and eliminate foreign compounds.

In studies involving mice with Sarcoma-180, the tumor's presence was shown to impair this detoxifying system, as evidenced by decreased levels of key components like microsomal protein, Cytochrome P450 (Cyt-P450), Cytochrome b5 (Cyt-b5), and related reductase enzymes. Treatment with echitamine chloride was found to correct these enzyme levels, bringing them back to near-normal. This suggests that echitamine can alter and normalize the impaired drug metabolism associated with a tumor-bearing state, which is a promising anticancer effect.

Receptor Interaction Studies (e.g., Opioid Receptors via semi-synthetic derivatives)

Echitamine and related monoterpenoid indole (B1671886) alkaloids have been identified as weak agonists of the mu-opioid receptor (µOR). researchgate.net To explore and enhance the interaction with opioid receptors, researchers have synthesized and evaluated semi-synthetic derivatives. researchgate.netnih.gov These investigations aim to understand the structure-activity relationships and improve the potency of these natural product scaffolds at opioid receptors. nih.govchemrxiv.org

A study involving the creation of 22 semi-synthetic derivatives of related alkaloids, akuammine (B1666748) and pseudo-akuammigine, revealed significant insights. nih.gov While the parent alkaloids demonstrate modest potency and produce minimal effects in certain animal models, specific structural modifications led to derivatives with substantially improved potency at the µOR and the kappa-opioid receptor (κOR). researchgate.netnih.gov

The most notable finding was that the introduction of a phenethyl moiety to the N1 position of pseudo-akuammigine resulted in a 70-fold increase in potency and a 7-fold increase in selectivity for the µOR. researchgate.netnih.govchemrxiv.org In contrast, modifications at the C10 position of the indole core were not well tolerated, suggesting that the C10 phenol (B47542) group may be crucial for ligand-receptor interactions. chemrxiv.org These findings highlight the potential of using the echitamine scaffold to develop more potent and selective opioid receptor modulators. nih.gov The evaluation was conducted through competitive radioligand binding assays at the µOR and κOR. nih.govchemrxiv.org

Table 1: Effects of Semi-Synthetic Modifications on Opioid Receptor Activity

| Parent Compound | Modification | Receptor(s) Studied | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Pseudo-akuammigine | Introduction of a phenethyl moiety to the N1 position | µOR, κOR | 70-fold increase in potency at µOR; 7-fold increase in selectivity for µOR. | researchgate.netnih.govchemrxiv.org |

| Akuammine | Modifications to the aromatic core (C10 position) | µOR, κOR | Considerably less affinity than the parent compound. | chemrxiv.org |

Other Targeted Biological Activity Assessments in In Vitro Models (e.g., anti-cataract activity in goat lens model)

The potential of echitamine to prevent or delay cataract formation has been investigated using an in vitro model. scholarsresearchlibrary.comjapsonline.com The study utilized goat lenses incubated in an artificial aqueous humor with a high concentration of glucose (55 mM) to induce cataract formation, a model that simulates the conditions of clinical diabetes. scholarsresearchlibrary.comresearchgate.net

In this model, glucose-induced opacification of the goat lens typically begins within 8-10 hours and becomes complete in 72-80 hours. japsonline.com Lenses treated with echitamine demonstrated a prevention and progression of cataract formation as evidenced by visual observation and biochemical analysis. scholarsresearchlibrary.comjapsonline.com In contrast, other related alkaloids, ditamine and echitenine, were found to be devoid of anti-cataract activity in the same model. japsonline.com

The mechanism of echitamine's anti-cataract effect appears to be linked to its ability to maintain membrane integrity and ionic balance within the lens. scholarsresearchlibrary.com Cataractous lenses are characterized by an imbalance of electrolytes, specifically an increase in sodium (Na+) and a decrease in potassium (K+), which is associated with reduced activity of the Na+-K+-ATPase enzyme. scholarsresearchlibrary.com The study found that lenses treated with echitamine exhibited lower sodium ion concentrations, higher potassium ion concentrations, and higher Na+-K+-ATPase activity compared to the untreated cataractous lenses. scholarsresearchlibrary.comjapsonline.com This suggests that echitamine helps to prevent the alterations in Na+ and K+ balance, potentially through a direct effect on the lens membrane Na+-K+-ATPase. scholarsresearchlibrary.com

Table 2: Biochemical Effects of Echitamine on Glucose-Induced Cataract in Goat Lens Model

| Group | Treatment | Sodium (Na+) Level | Potassium (K+) Level | Na+-K+-ATPase Activity | Reference(s) |

|---|---|---|---|---|---|

| Normal Control | Incubated in artificial aqueous humor (5.5 mM Glucose) | Normal | Normal | Normal | scholarsresearchlibrary.comjapsonline.com |

| Cataract Control | Incubated in artificial aqueous humor (55 mM Glucose) | Increased | Decreased | Decreased | scholarsresearchlibrary.comjapsonline.com |

Challenges and Future Research Directions for 22 and Echitamine

Elucidation of Undiscovered Biosynthetic Pathway Steps

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) like echitamine is a complex process that is not yet fully understood. nih.gov While it is known that these pathways begin with the precursor strictosidine (B192452), the specific enzymatic steps leading to the diverse array of akuammiline (B1256633) alkaloids, including echitamine, remain largely unelucidated. nih.gov The biosynthetic pathway of alkaloids in Alstonia scholaris is believed to vary between different parts of the plant, suggesting a high degree of metabolic specificity. semanticscholar.org For instance, echitamine is primarily found in the trunk bark. semanticscholar.orgnih.gov

Recent genomic and transcriptomic analyses of A. scholaris have provided valuable resources for identifying the genes and enzymes involved in MIA biosynthesis. nih.govresearchgate.net The assembly of a chromosome-level genome for A. scholaris has been a significant step forward, allowing for the identification of gene clusters potentially involved in the production of these valuable compounds. nih.govresearchgate.net Future research will likely focus on functionally characterizing these candidate genes and enzymes to piece together the complete biosynthetic puzzle of 22-And-echitamine. This knowledge is not only of fundamental scientific interest but also crucial for developing biotechnological production methods. nih.gov

Development of Advanced and Efficient Synthetic Strategies for Complex Analogues

The intricate, cage-like structure of echitamine and its analogues presents a formidable challenge to synthetic chemists. acs.orgclockss.org Despite these difficulties, several total syntheses of related akuammiline alkaloids have been achieved, showcasing innovative synthetic strategies. acs.orgresearchgate.net These approaches often involve the development of novel methods for constructing the characteristic polycyclic core of these molecules. nih.govacs.org

Key strategies in the synthesis of these complex alkaloids include:

Cascade Reactions: The use of cascade or domino reactions allows for the efficient construction of multiple rings and stereocenters in a single step. thieme-connect.comnih.govrsc.org

Dearomatization Strategies: These methods transform flat aromatic starting materials into complex three-dimensional structures. nih.govacs.orgnih.govrsc.org

Modular Synthesis: This approach allows for the flexible and rapid assembly of diverse alkaloid scaffolds from simple, readily available building blocks. nih.govacs.org

Future efforts in this area will likely focus on developing even more efficient and stereoselective synthetic routes. researchgate.net The ability to synthesize not only the natural product itself but also a wide range of complex analogues is essential for structure-activity relationship studies and the development of new research compounds. researchgate.netscispace.com

Advanced Mechanistic Elucidation at the Molecular Level (in vitro)

Understanding how this compound and its derivatives interact with biological targets at the molecular level is a key area of ongoing research. In vitro studies are essential for elucidating these mechanisms. For example, echitamine chloride has been shown to possess anti-tumor activity in various cancer cell lines, including HeLa, HepG2, and MCF-7. chemfaces.commedchemexpress.comresearchgate.net Studies have indicated that it can induce DNA fragmentation and apoptosis in these cells. medchemexpress.com

Furthermore, research has explored the potential of echitamine as an inhibitor of pancreatic lipase (B570770), an enzyme involved in fat digestion, suggesting its potential as a lead compound for anti-obesity research. researchgate.netmedchemexpress.comdntb.gov.ua Enzyme kinetic analysis and fluorescence quenching studies have been employed to understand the nature of this inhibition. researchgate.net Advanced techniques such as molecular docking and dynamic simulations are also being used to model the interaction between echitamine analogues and their target enzymes at the atomic level. researchgate.netdntb.gov.ua Continued in vitro research is necessary to fully characterize the molecular mechanisms underlying the diverse biological activities of this compound and to guide the design of more potent and selective analogues. researchgate.net

Application of Omics Data and Bioinformatics in Alkaloid Research

The fields of "omics" (genomics, transcriptomics, proteomics, metabolomics) and bioinformatics are revolutionizing the study of natural products, including alkaloids like this compound. scitechnol.comnih.govreddit.com The availability of the Alstonia scholaris genome and transcriptome provides a massive dataset that can be mined to understand the biosynthesis of these complex molecules. nih.govresearchgate.net

Bioinformatic tools are crucial for:

Gene Identification: Analyzing genomic and transcriptomic data to identify candidate genes involved in alkaloid biosynthesis. nih.govnih.gov

Pathway Elucidation: Reconstructing metabolic pathways based on the identified genes and enzymes. nih.gov

Comparative Genomics: Comparing the genomes of different alkaloid-producing plants to understand the evolution of these biosynthetic pathways. researchgate.net

By integrating multi-omics data, researchers can gain a holistic view of how alkaloid production is regulated within the plant. researchgate.net This information is invaluable for metabolic engineering efforts aimed at improving the production of these compounds in either their native plant hosts or in microbial systems. nih.gov

Exploration of Natural Product Scaffolds for Novel Research Compounds

Natural products have historically been a rich source of inspiration for the development of new drugs and research tools. frontiersin.orgresearchgate.net The unique and complex three-dimensional structures of natural products, often referred to as "scaffolds," provide a starting point for the design of novel bioactive molecules. researchgate.netmdpi.comacs.org The akuammiline alkaloid core, of which this compound is a representative, is a particularly interesting scaffold due to its demonstrated biological activities. nih.govacs.orgnih.gov

Medicinal chemists are increasingly using natural product scaffolds to create libraries of new compounds with diverse biological properties. researchgate.netnih.gov This can be achieved through:

Total Synthesis: Developing synthetic routes that allow for the modification of the natural product scaffold to create a range of analogues. acs.org

Semi-synthesis: Chemically modifying the natural product isolated from its natural source to generate new derivatives. researchgate.net

Scaffold-Hopping: Designing new molecules that mimic the three-dimensional shape and pharmacophoric features of the natural product scaffold but have a different underlying chemical structure.

The exploration of the this compound scaffold and related structures holds significant promise for the discovery of novel research compounds with unique mechanisms of action. researchgate.netmdpi.com

Improved In Vitro Production Methods for Research-Scale Availability

The reliance on collecting plant material from the wild to obtain this compound and other valuable alkaloids is often unsustainable and can lead to inconsistent yields. researchgate.netcdri.res.in Plant tissue culture offers a promising alternative for the controlled, year-round production of these compounds. researchgate.netcdri.res.innih.gov

Researchers have successfully established callus cultures from Alstonia scholaris leaf explants and have demonstrated the in vitro biosynthesis of echitamine. researchgate.netcdri.res.incdri.res.in Key aspects of optimizing in vitro production include:

Media Optimization: Fine-tuning the composition of the culture medium, including the types and concentrations of plant growth regulators (e.g., auxins and cytokinins), to maximize alkaloid accumulation. researchgate.netcdri.res.in

Elicitation: Using elicitors, such as yeast extract or methyl jasmonate, to stimulate the production of secondary metabolites like echitamine in cell cultures. researchgate.netresearchgate.net

Precursor Feeding: Supplying the cell cultures with biosynthetic precursors to potentially increase the yield of the desired alkaloid. researchgate.net

While significant progress has been made, further research is needed to improve the yields of this compound from in vitro systems to make it a more readily available compound for research purposes. researchgate.netcdri.res.in The development of efficient and scalable in vitro production methods will be crucial for facilitating further investigation into the biological activities and therapeutic potential of this fascinating alkaloid. nih.govnikon.com

Q & A

Q. How can researchers validate this compound’s structure-activity relationships (SAR) while minimizing bias?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.